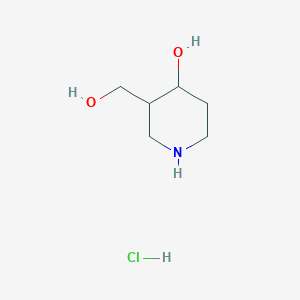

3-(Hydroxymethyl)piperidin-4-ol hydrochloride

Description

3-(Hydroxymethyl)piperidin-4-ol hydrochloride is a piperidine derivative featuring both hydroxyl (-OH) and hydroxymethyl (-CH₂OH) functional groups on its six-membered ring. The compound is widely utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of METTL3 inhibitors and other bioactive molecules . Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 181.66 g/mol . The presence of polar functional groups enhances its solubility in polar solvents like methanol and water, making it suitable for synthetic applications .

Propriétés

IUPAC Name |

3-(hydroxymethyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-4-5-3-7-2-1-6(5)9;/h5-9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJFPEWWJFTVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Catalytic Hydrogenation of 3-Hydroxypyridine to 3-Hydroxypiperidine (Key Intermediate)

A foundational step in synthesizing 3-(Hydroxymethyl)piperidin-4-ol hydrochloride is the preparation of 3-hydroxypiperidine, which can be further functionalized to the target compound.

Method Summary :

3-Hydroxypyridine is subjected to catalytic hydrogenation using a rhodium-nickel/carbon bimetallic catalyst in the presence of phosphoric acid as an additive. The reaction is performed in a suitable solvent such as isopropanol under mild conditions (room temperature, low hydrogen pressure).Reaction Conditions and Outcome :

- Catalyst: 1 g rhodium-nickel/carbon (10% Rh, 1% Ni)

- Substrate: 10 g (0.11 mol) 3-hydroxypyridine

- Additive: 0.3 g phosphoric acid

- Solvent: 55 mL isopropanol

- Hydrogen pressure: 3 atm

- Temperature: 25 °C

- Reaction time: 3 hours

- Yield: 96% of 3-hydroxypiperidine after distillation

- Purification: Reduced pressure distillation at 65-67 °C and 2 mmHg

- Characterization: Confirmed by ^1H NMR (400 MHz, CDCl3)

| Parameter | Details |

|---|---|

| Catalyst | Rh-Ni/Carbon (10% Rh, 1% Ni) |

| Substrate | 3-Hydroxypyridine (10 g) |

| Additive | Phosphoric acid (0.3 g) |

| Solvent | Isopropanol (55 mL) |

| Hydrogen Pressure | 3 atm |

| Temperature | 25 °C |

| Reaction Time | 3 hours |

| Yield | 96% |

| Purification | Reduced pressure distillation |

Synthesis of 4-Piperidone Hydrochloride Hydrate as a Precursor

4-Piperidone hydrochloride hydrate is a closely related compound often used as an intermediate for preparing hydroxymethyl-substituted piperidines.

Method Overview :

The process involves etherification of N-carbethoxy-4-piperidone with trimethyl orthoformate under acid catalysis to form N-carbethoxy-4,4-dimethoxypiperidine, followed by hydrolysis and acid treatment to yield 4-piperidone hydrochloride hydrate.-

-

- React N-carbethoxy-4-piperidone with trimethyl orthoformate in methanol at 25-40 °C.

- Use p-toluene sulphonic acid as acid catalyst.

- Reaction monitored by GC to confirm completion.

Hydrolysis and Hydrochloride Formation :

- Treat 4,4-dimethoxypiperidine with concentrated HCl at low temperature (10 °C), then heat to 75 °C for 4 hours.

- Remove excess HCl under vacuum and isolate the hydrochloride hydrate by crystallization from isopropanol.

-

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Etherification | 25-40 °C, p-TSA catalyst, methanol | 82.9 | 99.05 |

| Hydrolysis & HCl treatment | 10 °C to 75 °C, 4 h, HCl 30% | 86.37 | 98.08 |

Biocatalytic and Chemoenzymatic Routes to Aminopolyols Including Hydroxymethylpiperidines

Recent advances have explored biotransformations for synthesizing aminopolyols structurally related to 3-(hydroxymethyl)piperidin-4-ol hydrochloride.

Approach :

Using whole-cell biocatalysts such as Gluconobacter oxydans to perform selective oxidation and amination on carbohydrate-derived substrates (e.g., D-aldoses), followed by chemical modifications to yield hydroxymethyl-substituted piperidine derivatives.-

- Substrate dissolved in aqueous media with pH adjustment.

- Incubation with resting cells at 30-35 °C with shaking.

- Product isolation by centrifugation, concentration, and chromatographic purification.

Relevance :

These methods provide stereoselective access to hydroxymethylated piperidines with potential for scale-up and greener synthesis, although direct synthesis of 3-(hydroxymethyl)piperidin-4-ol hydrochloride via this route requires further optimization.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

3-(Hydroxymethyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced using reagents like sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Iodosylbenzene is commonly used for oxidation reactions.

Reduction: Sodium borohydride is a typical reducing agent.

Substitution: Various reagents can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions include various substituted piperidines and piperidinones, which have significant applications in medicinal chemistry .

Applications De Recherche Scientifique

3-(Hydroxymethyl)piperidin-4-ol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as a receptor agonist.

Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

Mécanisme D'action

The mechanism of action of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. It acts as an agonist for certain receptors, which leads to a cascade of biochemical events within the cell. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Solubility and Stability

- 3-(Hydroxymethyl)piperidin-4-ol hydrochloride : Soluble in water (>10 mg/mL) and DMSO, stable at 2–8°C under anhydrous conditions .

- 4-(Hydroxymethyl)piperidin-4-ol (CAS 89584-31-6): Lower solubility in non-polar solvents due to dual hydroxyl groups .

- Aryl-substituted analogs (e.g., CAS 1683-49-4): Reduced aqueous solubility but enhanced membrane permeability .

Activité Biologique

3-(Hydroxymethyl)piperidin-4-ol hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Profile

Chemical Structure:

- IUPAC Name: 3-(Hydroxymethyl)piperidin-4-ol hydrochloride

- Molecular Formula: C₆H₁₄ClN₃O

- Molecular Weight: 165.64 g/mol

Antimicrobial Properties

Research indicates that 3-(Hydroxymethyl)piperidin-4-ol hydrochloride exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported to be lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 12.4 | Ciprofloxacin (16.0) |

| Escherichia coli | 16.1 | Streptomycin (20.0) |

| Klebsiella pneumoniae | 16.5 | Amoxicillin (18.0) |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines have shown that 3-(Hydroxymethyl)piperidin-4-ol hydrochloride induces apoptosis and inhibits cell proliferation.

Case Study:

In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated cytotoxic effects comparable to the reference drug bleomycin, with enhanced apoptosis induction observed at concentrations as low as 10 µM . The mechanism of action appears to involve the modulation of specific signaling pathways related to cell survival and apoptosis.

The biological activity of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular metabolism and signaling pathways. The hydroxymethyl group enhances its solubility and bioavailability, facilitating better interaction with biological membranes.

Synthesis Methods

The synthesis of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride can be achieved through several multicomponent reactions (MCRs), which are advantageous for producing complex molecules efficiently. One notable method involves the reaction of piperidine derivatives with aldehydes under acidic conditions, yielding high purity and yield.

Q & A

What are the recommended synthetic routes for 3-(Hydroxymethyl)piperidin-4-ol hydrochloride, and how can side reactions be minimized?

Answer:

Synthesis typically involves multi-step organic reactions, including hydroxylation and hydrochlorination. A key intermediate, such as rac-tert-butyl N-[(3R,4R)-3-(hydroxymethyl)piperidin-4-yl]carbamate, suggests the use of carbamate protecting groups to prevent undesired reactivity at the piperidine nitrogen . Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol or diethyl ether under controlled pH. To minimize side reactions (e.g., over-alkylation), inert atmospheres (N₂/Ar) and low-temperature conditions are recommended. Purification via column chromatography or recrystallization ensures high purity .

How should researchers resolve discrepancies in purity data when characterizing 3-(Hydroxymethyl)piperidin-4-ol hydrochloride?

Answer:

Orthogonal analytical methods are critical:

- HPLC-UV (e.g., 206 nm detection) quantifies major impurities, with calibration against certified reference standards .

- 1H NMR identifies structural anomalies (e.g., residual solvents like acetone, detected at 0.2% in analogous compounds) .

- Elemental analysis confirms stoichiometry of the hydrochloride salt by verifying chlorine content .

Discrepancies may arise from varying solvent systems, detector responses, or sample preparation. Cross-validation using multiple techniques reduces error .

What safety protocols are essential for handling 3-(Hydroxymethyl)piperidin-4-ol hydrochloride in laboratory settings?

Answer:

- PPE: Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Storage: In airtight containers, protected from light and moisture (hydrochlorides are often hygroscopic) at 2–8°C .

- Emergency Measures:

- Skin contact: Rinse with water for 15 minutes; seek medical attention for irritation.

- Ingestion: Rinse mouth and consult poison control immediately .

How can the hydroxymethyl group’s impact on biological activity be systematically evaluated?

Answer:

- Comparative Studies: Test analogs like 4-hydroxypiperidine hydrochloride to isolate the hydroxymethyl group’s effects on receptor binding or enzyme inhibition .

- Solubility Assays: Measure partition coefficients (logP) to assess hydrophilicity changes, which influence membrane permeability.

- Structural Analysis: Use X-ray crystallography or molecular docking to map hydrogen-bonding interactions between the hydroxymethyl group and biological targets .

What strategies optimize yield during large-scale synthesis of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride?

Answer:

- Reaction Optimization: Apply Design of Experiments (DoE) to adjust parameters (temperature, reagent ratios). For example, tert-butyl carbamate intermediates improve regioselectivity .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/water mixtures facilitate hydrochloride precipitation.

- Process Monitoring: Use in-line FTIR or PAT (Process Analytical Technology) to track reaction progression and minimize byproducts .

How do structural analogs of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride inform SAR (Structure-Activity Relationship) studies?

Answer:

- Functional Group Swapping: Replace the hydroxymethyl group with methyl or methoxy groups (e.g., 3-Methyl-piperidin-4-one hydrochloride ) to assess steric/electronic effects.

- Biological Testing: Screen analogs against target enzymes (e.g., amine oxidases ) to identify critical pharmacophores.

- Data Correlation: Use QSAR models to link structural features (e.g., Hammett constants) with activity trends .

What are the challenges in confirming the stereochemical purity of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride?

Answer:

- Chiral HPLC: Employ columns with cellulose-based stationary phases to resolve enantiomers.

- Optical Rotation: Compare experimental values with literature data for racemic or enantiopure standards.

- X-ray Diffraction: Single-crystal analysis provides definitive stereochemical assignment but requires high-purity samples .

How should researchers address stability issues during long-term storage of 3-(Hydroxymethyl)piperidin-4-ol hydrochloride?

Answer:

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation pathways.

- Packaging: Use amber glass vials with desiccants to limit moisture and light exposure.

- Analytical Monitoring: Regular HPLC checks detect decomposition products (e.g., oxidized hydroxymethyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.